(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid
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Overview
Description
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dioxolane ring and a carboxylic acid group, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that guide the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of (4R,5S)-5-(formyl)-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-methanol.
Substitution: Formation of various substituted dioxolane derivatives.
Scientific Research Applications
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for biochemical reactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-methanol
- (4R,5S)-5-(formyl)-1,3-dioxolane-4-carboxylic acid
Uniqueness
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75201-59-1 |
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Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-1-3-4(5(7)8)10-2-9-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
TUGWPEUDRSUSAR-IUYQGCFVSA-N |
Isomeric SMILES |
C1O[C@H]([C@@H](O1)C(=O)O)CO |
Canonical SMILES |
C1OC(C(O1)C(=O)O)CO |
Origin of Product |
United States |
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